Estearildietanolamina

Descripción general

Descripción

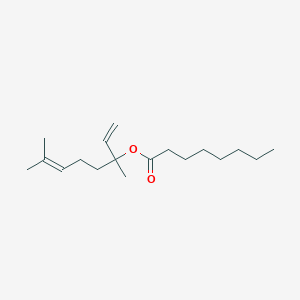

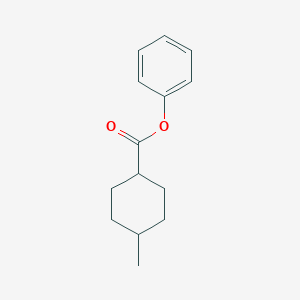

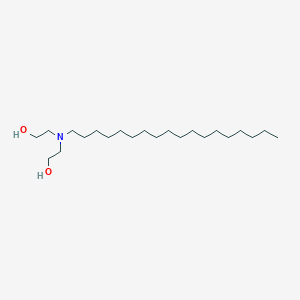

La estearildietanolamina, también conocida como 2,2’- (Octadecilimino)dietanol, es un compuesto químico con la fórmula molecular C22H47NO2. Es un sólido ceroso blanco a amarillo claro con un ligero olor a amina. Este compuesto se utiliza principalmente como agente antiestático no iónico en diversas aplicaciones industriales debido a su excelente compatibilidad, resistencia al calor y estabilidad térmica .

Aplicaciones Científicas De Investigación

La estearildietanolamina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como tensioactivo y emulsionante en diversas reacciones químicas.

Biología: Se emplea en el desarrollo de telas no tejidas antibacterianas y películas para mantener la frescura.

Medicina: Se ha investigado su posible uso en aplicaciones biomédicas, como los hidrogel inteligentes con propiedades de memoria de forma.

Mecanismo De Acción

El mecanismo de acción de la estearildietanolamina implica la alteración de las membranas celulares bacterianas. La cadena alquílica del compuesto interactúa con las membranas celulares, lo que provoca daños irreversibles y muerte celular. Este mecanismo bactericida es particularmente eficaz contra las bacterias grampositivas y gramnegativas, lo que la convierte en un componente valioso en aplicaciones antibacterianas .

Compuestos Similares:

Dietanolamina: Un compuesto con grupos funcionales similares pero una cadena alquílica más corta.

Trietilamina: Otro compuesto relacionado con tres grupos de etanolamina.

Comparación:

This compound: Tiene una cadena alquílica larga, lo que proporciona mejores propiedades tensioactivas y mayor estabilidad térmica.

Dietanolamina: Más hidrofílica debido a la cadena alquílica más corta, lo que la hace más soluble en agua.

Trietilamina: Ofrece mayor solubilidad y se utiliza comúnmente en cosméticos y productos farmacéuticos

La this compound destaca por su combinación única de una cadena alquílica larga y grupos de etanolamina, lo que proporciona excelentes propiedades tensioactivas y estabilidad térmica, haciéndola adecuada para una amplia gama de aplicaciones industriales y científicas.

Análisis Bioquímico

Biochemical Properties

It is soluble in methanol , suggesting it may interact with other biomolecules in methanol-soluble environments.

Cellular Effects

It has been used as an active ingredient in the development of antibacterial non-woven fabric and antibacterial freshness-keeping film . This suggests that Stearyldiethanolamine may have some impact on bacterial cells, possibly influencing cell function, signaling pathways, gene expression, or cellular metabolism.

Molecular Mechanism

Given its use in antibacterial applications , it may exert its effects at the molecular level through interactions with bacterial biomolecules

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La estearildietanolamina se puede sintetizar mediante la reacción de octadecilamina con óxido de etileno. La reacción generalmente implica la adición de óxido de etileno a la octadecilamina en condiciones controladas. El proceso requiere el uso de un catalizador, como el bicarbonato de potasio, y se lleva a cabo en un solvente como el acetonitrilo. La mezcla se agita y se calienta a reflujo durante varias horas para asegurar una reacción completa .

Métodos de Producción Industrial: En entornos industriales, la producción de this compound sigue una ruta sintética similar, pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto se purifica luego mediante destilación o recristalización para obtener la calidad deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: La estearildietanolamina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los óxidos correspondientes.

Reducción: Puede reducirse para formar aminas.

Sustitución: Puede sufrir reacciones de sustitución con halógenos u otros electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Halógenos u otros electrófilos en presencia de un catalizador.

Principales Productos Formados:

Oxidación: Formación de óxidos.

Reducción: Formación de aminas.

Sustitución: Formación de derivados sustituidos.

Comparación Con Compuestos Similares

Diethanolamine: A compound with similar functional groups but a shorter alkyl chain.

Triethanolamine: Another related compound with three ethanolamine groups.

Comparison:

Stearyldiethanolamine: Has a long alkyl chain, providing better surfactant properties and higher thermal stability.

Diethanolamine: More hydrophilic due to the shorter alkyl chain, making it more soluble in water.

Triethanolamine: Offers higher solubility and is commonly used in cosmetics and pharmaceuticals

Stearyldiethanolamine stands out due to its unique combination of a long alkyl chain and ethanolamine groups, providing excellent surfactant properties and thermal stability, making it suitable for a wide range of industrial and scientific applications.

Propiedades

IUPAC Name |

2-[2-hydroxyethyl(octadecyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h24-25H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLNTMNRNCENRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036311 | |

| Record name | 2,2'-(Octadecylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10213-78-2 | |

| Record name | Stearyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10213-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Octadecylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(octadecylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J75C7GK1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Stearyldiethanolamine interact with bacterial cells, and what are the downstream effects?

A1: Research suggests that Stearyldiethanolamine exhibits antibacterial activity by disrupting bacterial cell membranes. [] The alkyl chain of the molecule is believed to integrate into the lipid bilayer of the cell membrane, compromising its integrity. This disruption leads to leakage of cellular contents and ultimately cell death (lysis). [] This mechanism is effective against both Gram-positive and Gram-negative bacteria. []

Q2: What is the potential risk associated with Stearyldiethanolamine migration from food packaging, and how is dietary exposure assessed?

A2: Studies have demonstrated that Stearyldiethanolamine can migrate from food packaging materials into food simulants and even foods themselves. [] This raises concerns about human exposure to this compound through the diet. Researchers have estimated dietary exposure by analyzing the levels of Stearyldiethanolamine migrating into various foods and food simulants and considering typical consumption patterns. [] While the estimated daily intake appears to be low (ranging from 0.0005 to 0.0026 µg/kg bw/day), further research is needed to determine potential long-term effects and establish safe exposure limits. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

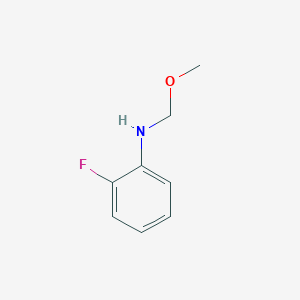

![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)